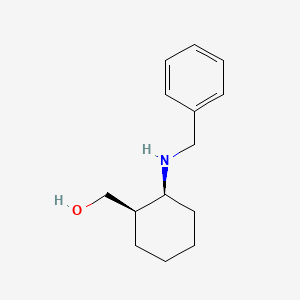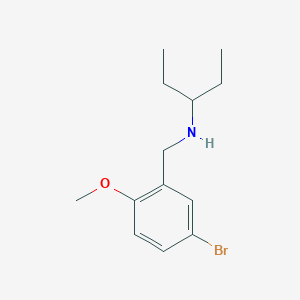
N-(5-bromo-2-methoxybenzyl)pentan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-bromo-2-methoxybenzyl)pentan-3-amine” is a chemical compound with the molecular formula C13H21Br2NO . It is also known as "N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide" .
Molecular Structure Analysis
The molecular weight of “N-(5-bromo-2-methoxybenzyl)pentan-3-amine” is 367.12 . The InChI code for this compound is 1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H .Physical And Chemical Properties Analysis
“N-(5-bromo-2-methoxybenzyl)pentan-3-amine” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Reactions and Complex Formation
- Carbene Annulation to Isoindole Skeleton : Utilizing N-protected 3-bromo-2,5-dimethylpyrrols, including derivatives of N-(5-bromo-2-methoxybenzyl)pentan-3-amine, carbene annulation methodology has been applied to synthesize persubstituted isoindoloquinone (Dötz & Glänzer, 1993).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : Novel diquaternary Schiff dibases derived from N,N-pentane-2,4-diylidenedipyridin-4-amine (a related compound) have shown promising results as corrosion inhibitors for carbon steel in acidic environments (Negm et al., 2012).
Polymer Science
- Synthesis of pH-Responsive Diblock Copolymers : The compound has been used in the synthesis of new pH-responsive diblock copolymers. These polymers exhibit interesting aggregation behavior in aqueous solutions at different pH levels, which can be significant in drug delivery and gene therapy applications (Wang et al., 2012).
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3/h6-8,12,15H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWSWYRJPRTOIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357907 |
Source


|
| Record name | N-(5-bromo-2-methoxybenzyl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)pentan-3-amine | |
CAS RN |
418773-91-8 |
Source


|
| Record name | N-(5-bromo-2-methoxybenzyl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

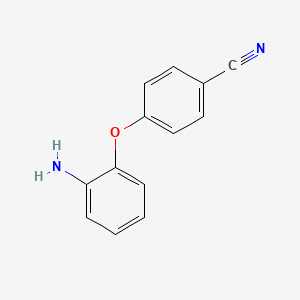
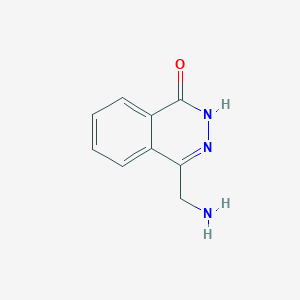
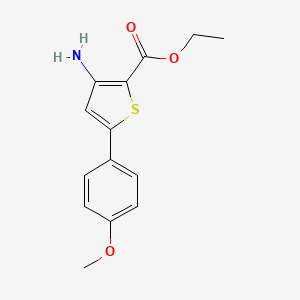

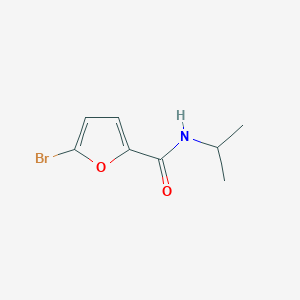
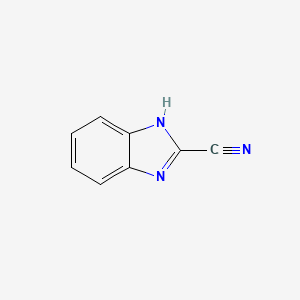
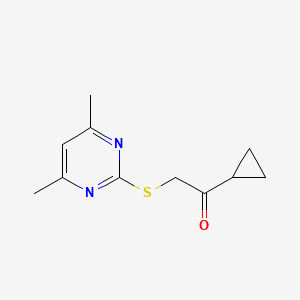

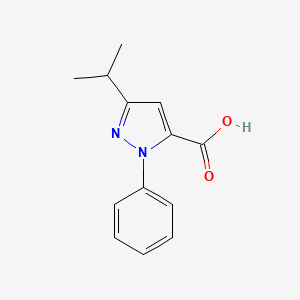

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)

